

# Application of C3a (70-77) in Stroke Recovery Models: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

The complement system, a crucial component of innate immunity, has been identified as a significant player in the pathophysiology of ischemic stroke. The complement component C3a and its receptor, C3aR, are at the forefront of this complex interplay, exhibiting a dual role that is dependent on the temporal phase of stroke pathology.[1][2] In the acute phase following an ischemic event, C3a/C3aR signaling is largely detrimental, contributing to neuroinflammation, reactive gliosis, and neuronal injury.[1][3] Conversely, in the subacute and chronic phases, this signaling pathway demonstrates neuroprotective and restorative functions, promoting neural plasticity and functional recovery.[1][4]

The C3a peptide (70-77) is the C-terminal octapeptide of C3a, which is the smallest active fragment that can bind to and activate the C3a receptor (C3aR). This makes it a key molecule of interest for therapeutic development in stroke recovery. These application notes provide an overview of the utility of C3a (70-77) in preclinical stroke recovery models, summarizing key quantitative data and providing detailed experimental protocols.

### **Data Presentation**

The following tables summarize the key quantitative findings from studies investigating the role of C3a/C3aR signaling in stroke recovery models.



Table 1: Effects of C3a/C3aR Signaling on Functional Recovery and Neural Plasticity

Model/Treatment	Key Findings	Quantitative Data	Reference
C3aR-deficient (C3aR-/-) mice vs. Wild-Type (WT) mice	Improved recovery in the acute phase after stroke.	Faster and more complete recovery of forepaw motor function.	[5][6]
GFAP-C3a transgenic mice (C3a overexpression) vs. WT mice	Increased post-stroke expression of GAP43, a marker of axonal sprouting and plasticity, in the perinfarct cortex.	Statistically significant increase in GAP43 expression (P < 0.01).	[7][8]
Intranasal C3a treatment in WT mice (starting 7 days post- stroke)	Accelerated recovery of motor function and increased synaptic density in the peri-infarct cortex.	Robustly increased synaptic density (P < 0.01) and expression of GAP43 (P < 0.05). Faster and more complete recovery of forepaw motor function (P < 0.05).	[7][8][9][10]
Intranasal C3a treatment in WT mice (starting 7 days post- stroke)	Upregulated Insulin- like growth factor 1 (lgf1) and Thrombospondin 4 (Thbs4) in the peri- infarct cortex.	Significant upregulation of lgf1 and Thbs4.	[5][6]

Table 2: Effects of C3a/C3aR Signaling on Glial Cell Response

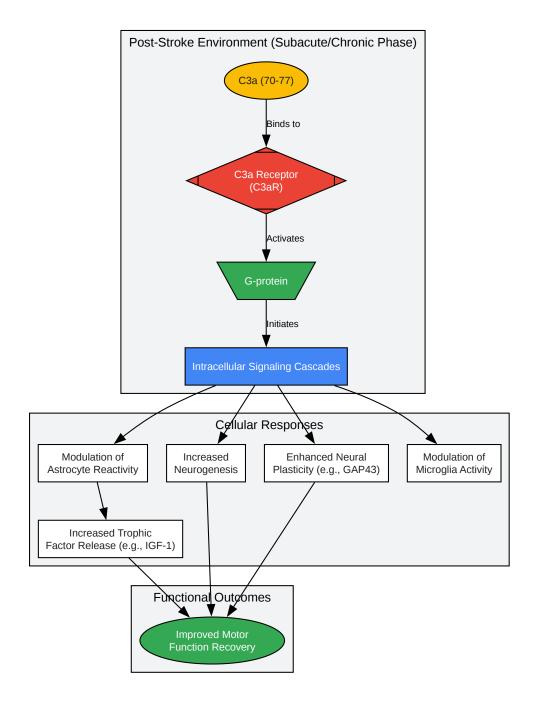


Model/Treatment	Key Findings	Quantitative Data	Reference
C3aR-/- mice vs. WT mice	Increased peri-infarct astrocyte reactivity and reduced microglia density.	Statistically significant differences in glial cell populations.	[5][6]
GFAP-C3a transgenic mice vs. WT mice	Reduced astrocyte reactivity and increased microglia density in the peri-infarct cortex.	Statistically significant differences in glial cell populations.	[5][6]
Intranasal C3a treatment in WT mice (starting 7 days post- stroke)	Attenuated astrocyte reactivity without enhancing microgliosis.	Modulation of astrocyte reactivity observed.	[5][6]
In vitro ischemia model with C3a treatment	Increased survival of astrocytes and reduced expression of Glial Fibrillary Acidic Protein (GFAP).	C3a promotes astrocyte survival.	[5][8]

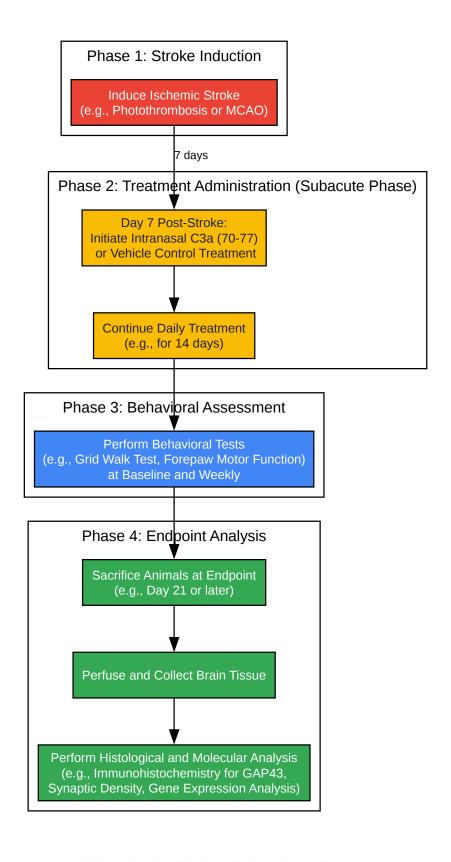
# Signaling Pathways and Experimental Workflow C3a/C3aR Signaling in Stroke Recovery

The C3a receptor (C3aR) is a G-protein-coupled receptor expressed on various central nervous system cells, including neurons, astrocytes, and microglia.[4][11][12] The binding of C3a or its active fragment C3a (70-77) to C3aR initiates intracellular signaling cascades that have context-dependent effects on cellular function. In the context of stroke recovery, this signaling is implicated in promoting neurogenesis, stimulating neural plasticity, and modulating the activity of glial cells to create a more favorable environment for repair.[1][11][12]









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